molecular formula C14H15Cl2N3O2S B2604373 2-{[5-(2,4-dichlorophenyl)-4-(2-methylpropyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid CAS No. 743452-32-6

2-{[5-(2,4-dichlorophenyl)-4-(2-methylpropyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid

Cat. No.: B2604373
CAS No.: 743452-32-6
M. Wt: 360.25
InChI Key: JKSSTHHYYPEPGQ-UHFFFAOYSA-N
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Description

2-{[5-(2,4-Dichlorophenyl)-4-(2-methylpropyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid (CAS 743452-32-6) is a high-purity chemical compound offered for research and development purposes. This molecule features a 1,2,4-triazole core, a privileged scaffold in medicinal chemistry known for its diverse biological activities . Derivatives of 1,2,4-triazole-3-thiones have been extensively studied and demonstrate significant potential in various research areas, including the investigation of anticonvulsant agents that modulate the GABAergic system , as well as compounds with reported antioxidant properties . The structural motif of this compound, particularly the 1,2,4-triazole-3-thione functional group, is a subject of interest in the synthesis of novel molecules with possible antifungal and antineoplastic activities . Researchers can utilize this compound as a key intermediate or precursor in the design and synthesis of new chemical entities for pharmacological screening and structure-activity relationship (SAR) studies. The compound has a molecular weight of 360.25 g/mol and a molecular formula of C14H15Cl2N3O2S . It is supplied with a minimum purity of 95% . This product is intended for research use only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-[[5-(2,4-dichlorophenyl)-4-(2-methylpropyl)-1,2,4-triazol-3-yl]sulfanyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15Cl2N3O2S/c1-8(2)6-19-13(10-4-3-9(15)5-11(10)16)17-18-14(19)22-7-12(20)21/h3-5,8H,6-7H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKSSTHHYYPEPGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=NN=C1SCC(=O)O)C2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(2,4-dichlorophenyl)-4-(2-methylpropyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate alkylating agents.

    Introduction of the Dichlorophenyl Group: This step involves the substitution of a hydrogen atom on the triazole ring with a 2,4-dichlorophenyl group, often using a halogenation reaction.

    Attachment of the Sulfanyl Acetic Acid Moiety:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the dichlorophenyl group, potentially leading to the formation of less complex derivatives.

    Substitution: The compound can participate in substitution reactions, especially at the dichlorophenyl group, where halogen atoms can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Halogenation reagents like chlorine (Cl₂) or bromine (Br₂) can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced triazole or phenyl derivatives.

    Substitution: Various substituted phenyl derivatives depending on the substituent introduced.

Scientific Research Applications

Pharmacological Applications

1. Antifungal Activity
The 1,2,4-triazole derivatives have been extensively studied for their antifungal properties. Research indicates that compounds containing the triazole moiety exhibit significant antifungal activity against various strains. For instance, derivatives of 1,2,4-triazole have shown enhanced activities against pathogens such as Candida and Aspergillus species. The incorporation of the sulfanyl group in the structure may further potentiate this activity by enhancing the compound's interaction with fungal enzymes involved in cell wall synthesis .

2. Antibacterial Properties
In addition to antifungal effects, triazole derivatives have demonstrated antibacterial properties. Studies have reported that certain synthesized triazole hybrids possess potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and other bacterial strains. The structure-activity relationship (SAR) studies highlight that modifications to the phenyl ring can significantly influence antibacterial efficacy .

3. Anticancer Potential
Emerging research suggests that triazole derivatives may also exhibit anticancer properties. Some studies have indicated that these compounds can inhibit tumor growth and induce apoptosis in cancer cells. The mechanism of action is thought to involve the disruption of cellular signaling pathways essential for cancer cell survival .

Agrochemical Applications

1. Fungicides
Due to their antifungal properties, triazole compounds are increasingly being explored as potential fungicides in agriculture. The ability to inhibit specific fungal growth mechanisms makes them suitable candidates for developing new agricultural fungicides that could be more effective than traditional options .

2. Plant Growth Regulators
Research has also indicated that triazole derivatives can act as plant growth regulators. They may influence plant hormone levels and enhance resistance to environmental stresses, thereby improving crop yield and quality .

Material Science Applications

1. Corrosion Inhibitors
Triazole compounds have been investigated for their use as corrosion inhibitors in metal protection applications. Their ability to form stable complexes with metal ions makes them effective in preventing corrosion processes in various industrial settings .

2. Supramolecular Chemistry
The unique structural features of triazoles allow them to participate in supramolecular interactions. This property is being leveraged in the development of new materials with tailored functionalities for applications in nanotechnology and materials science .

Case Studies

Study Focus Findings
Zoumpoulakis et al. (2020)Antifungal ActivityReported enhanced antifungal activity of triazole derivatives compared to commercial fungicides like azoxystrobin .
Yang and Bao (2020)Antibacterial PropertiesSynthesized triazole hybrids showing significant activity against MRSA; some compounds were more effective than standard antibiotics .
ResearchGate Study (2021)Anticancer PotentialInvestigated triazole derivatives leading to apoptosis in cancer cells; potential for therapeutic applications .

Mechanism of Action

The mechanism of action of 2-{[5-(2,4-dichlorophenyl)-4-(2-methylpropyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors, inhibiting or modulating their activity.

    Pathways Involved: It can affect various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key parameters with analogs from literature:

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity Applications References
Target Compound N/A C₁₄H₁₆Cl₂N₃O₂S 363.0 2,4-Dichlorophenyl, isobutyl Hypothesized fungicidal/herbicidal Agrochemical candidate
2-{[4-Cyclopropyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid 1039819-10-7 C₁₁H₁₁N₃O₂S₂ 289.36 Cyclopropyl, thiophen-2-yl Not reported Research chemical
2-({5-[3-(Dimethylsulfamoyl)phenyl]-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetic acid 732992-69-7 C₁₉H₂₀N₄O₄S₂ 432.52 Dimethylsulfamoylphenyl, 3-methylphenyl Potential antitumoral/pharmacological Pharmaceutical research
2-{[4-(3-Chlorophenyl)-5-(propan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid N/A C₁₃H₁₄ClN₃O₂S 314.52 3-Chlorophenyl, isopropyl Antiviral (hypothesized) Antiviral agent

Key Observations :

  • Lipophilicity : The target compound’s dichlorophenyl and isobutyl groups confer higher lipophilicity than the cyclopropyl-thiophene analog () but lower than the dimethylsulfamoyl derivative (), which has polar sulfonamide groups .
  • Molecular Weight : The target (363.0 g/mol) is intermediate, suggesting balanced solubility and permeability compared to lighter (: 289.36 g/mol) and heavier (: 432.52 g/mol) analogs.

Biological Activity

The compound 2-{[5-(2,4-dichlorophenyl)-4-(2-methylpropyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid represents a unique structure within the class of 1,2,4-triazoles. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry. The triazole moiety is known for its diverse pharmacological properties, including antifungal, antibacterial, anticancer, and anti-inflammatory effects.

Chemical Structure and Properties

The molecular formula of the compound is C14H15Cl2N3O2SC_{14}H_{15}Cl_2N_3O_2S, with a molecular weight of approximately 360.26 g/mol. The presence of the 2,4-dichlorophenyl group and the sulfanyl functional group contributes to its biological activity.

Antimicrobial Activity

  • Antibacterial Effects :
    • Studies have shown that triazole derivatives exhibit significant antibacterial properties. For instance, compounds similar to this compound have demonstrated effectiveness against various strains of bacteria including Staphylococcus aureus and Escherichia coli .
    • Minimum Inhibitory Concentration (MIC) values for related triazole compounds have been reported as low as 0.25 μg/mL against resistant strains .

Antifungal Activity

  • The triazole scaffold is widely recognized for its antifungal properties. Compounds within this class have been utilized in treating fungal infections due to their ability to inhibit ergosterol synthesis in fungal cell membranes .

Anticancer Activity

  • Recent studies indicate that certain triazole derivatives possess anticancer properties. For example, compounds with similar structural features have shown cytotoxic effects against various cancer cell lines such as colon carcinoma (HCT-116) and breast cancer (T47D), with IC50 values ranging from 6.2 μM to 43.4 μM .

Anti-inflammatory and Analgesic Properties

  • Research suggests that triazole derivatives can also exhibit anti-inflammatory and analgesic activities. These effects are thought to be mediated through the inhibition of pro-inflammatory cytokines and enzymes .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of triazole derivatives:

  • Substituent Effects : The presence of electron-withdrawing groups (like chlorine) on the phenyl ring enhances antibacterial activity by increasing electron density on the nitrogen atoms of the triazole ring .
  • Chain Length : Variations in alkyl chain lengths attached to the triazole can significantly influence activity; longer chains may reduce efficacy .

Case Studies

StudyCompoundActivityFindings
Triazole Derivative AAntibacterialMIC: 0.25 μg/mL against MRSA
Triazole Derivative BAntifungalEffective against Candida albicans
Triazole Derivative CAnticancerIC50: 27.3 μM against T47D cells

Q & A

Q. What synthetic routes are recommended for synthesizing this triazole derivative, and how can reaction conditions be systematically optimized?

  • Methodological Answer : The synthesis of this compound involves multi-step reactions, typically starting with the formation of the 1,2,4-triazole core. Key steps include cyclocondensation of thiosemicarbazides or substitution reactions at the triazole sulfur. To optimize yield and purity, employ Design of Experiments (DoE) principles:
  • Parameter Screening : Use fractional factorial designs to identify critical variables (e.g., temperature, solvent polarity, catalyst loading).

  • Response Surface Methodology (RSM) : Refine optimal conditions using central composite designs.

  • Example : A study on similar triazoles achieved 85% yield by optimizing solvent (DMF vs. THF) and reaction time (6–24 hrs) via DoE .

  • Computational Support : Quantum chemical calculations (e.g., density functional theory, DFT) predict intermediate stability and transition states, reducing trial-and-error experimentation .

    Table 1 : Example DoE Parameters for Synthesis Optimization

    VariableRange TestedOptimal ValueImpact on Yield
    Temperature60–120°C90°CHigh
    SolventDMF, THF, EtOHDMFCritical
    Reaction Time6–24 hrs18 hrsModerate

Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to confirm substituent positions and assess purity. For sulfur-containing groups, 19F^{19}F-NMR (if applicable) or 2D NMR (e.g., HSQC) resolves overlapping signals.
  • Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns.
  • X-ray Crystallography : Resolve absolute configuration and intermolecular interactions (e.g., hydrogen bonding in the acetic acid moiety). A study on a related triazole used single-crystal X-ray diffraction to confirm a distorted tetrahedral geometry around sulfur .
  • Infrared Spectroscopy (IR) : Identify functional groups (e.g., C=O stretch at ~1700 cm1^{-1}).

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound under varying pH or solvent conditions?

  • Methodological Answer :
  • Reactivity Prediction : Use DFT to calculate frontier molecular orbitals (HOMO/LUMO) and Fukui indices to identify nucleophilic/electrophilic sites. For example, the electron-withdrawing 2,4-dichlorophenyl group may lower HOMO energy, reducing electrophilic reactivity .
  • Solvent Effects : Conduct molecular dynamics (MD) simulations to model solvation shells. Polar solvents (e.g., water) may stabilize the acetic acid moiety via hydrogen bonding.
  • pH-Dependent Behavior : Calculate pKa values using COSMO-RS or other solvation models to predict protonation states .

Q. What methodologies are suitable for studying the environmental fate of this compound, particularly its persistence in aquatic systems?

  • Methodological Answer :
  • Hydrolysis Studies : Perform kinetic assays at pH 3–10 to assess stability. Monitor degradation products via LC-MS.
  • Photolysis Experiments : Expose the compound to UV-Vis light (simulating sunlight) and analyze intermediates.
  • Adsorption Modeling : Use batch experiments with soil or sediment to determine partition coefficients (e.g., KdK_d) .

Q. How can contradictory data on the compound’s biological activity or reaction pathways be resolved?

  • Methodological Answer :
  • Kinetic Isotope Effects (KIE) : Use deuterated analogs to distinguish between competing mechanisms (e.g., radical vs. ionic pathways).
  • Cross-Validation : Combine experimental data (e.g., HPLC kinetics) with computational results (e.g., transition state modeling).
  • Meta-Analysis : Apply statistical tools (e.g., Bayesian inference) to reconcile discrepancies across studies, as demonstrated in contested data scenarios .

Q. What advanced reactor designs improve scalability and safety for synthesizing this compound?

  • Methodological Answer :
  • Flow Chemistry : Minimize exothermic risks by using continuous flow reactors. A CRDC subclass highlights membrane separation technologies for in-line purification .
  • Process Analytical Technology (PAT) : Implement real-time monitoring (e.g., Raman spectroscopy) to control critical quality attributes (CQAs).
  • Safety Protocols : Adhere to Chemical Hygiene Plans (e.g., fume hood use, waste disposal) as mandated for advanced laboratories .

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